Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate
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Overview
Description
Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of efficient catalysts and optimization of reaction conditions, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and other substituted benzofuran compounds .
Scientific Research Applications
Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Some derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity and disrupt cellular processes is well-documented .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran-7-carboxamide: Known for its inhibitory activity against poly (ADP-ribose) polymerase-1.
5-Nitrobenzofuran-2-carboxylate: Exhibits strong antimicrobial properties.
Benzofuran derivatives: Various derivatives have been studied for their biological activities, including anticancer and antimicrobial effects.
Uniqueness: Methyl 5-nitro-2,3-dihydrobenzofuran-7-carboxylate stands out due to its specific structural features, such as the presence of both a nitro group and a carboxylate ester
Properties
Molecular Formula |
C10H9NO5 |
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Molecular Weight |
223.18 g/mol |
IUPAC Name |
methyl 5-nitro-2,3-dihydro-1-benzofuran-7-carboxylate |
InChI |
InChI=1S/C10H9NO5/c1-15-10(12)8-5-7(11(13)14)4-6-2-3-16-9(6)8/h4-5H,2-3H2,1H3 |
InChI Key |
LBINCTXRYUPSMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1OCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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